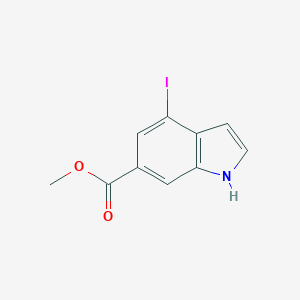

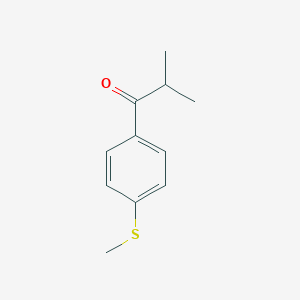

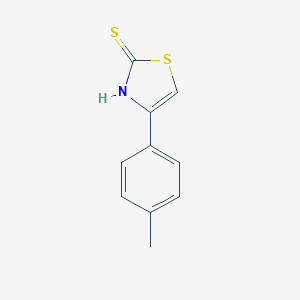

![molecular formula C8H8N2O B184328 2-Metilimidazo[1,2-a]piridin-8-ol CAS No. 79707-11-2](/img/structure/B184328.png)

2-Metilimidazo[1,2-a]piridin-8-ol

Descripción general

Descripción

2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for the production of target products and key intermediates .Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyridin-8-ol consists of total 20 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 Imidazole(s) and 1 Pyridine(s) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

2-Methylimidazo[1,2-a]pyridin-8-ol has a molecular weight of 148.16 . It is a yellow to brown solid at room temperature .Aplicaciones Científicas De Investigación

Ciencia de Materiales

Este compuesto ha mostrado potencial en ciencia de materiales debido a su carácter estructural, lo que lo hace útil en el desarrollo de dispositivos optoelectrónicos y sensores .

Química Medicinal

Reconocido como un andamiaje de “prejuicio de fármacos”, tiene una amplia gama de aplicaciones en química medicinal, particularmente como una estructura central para fármacos contra el cáncer .

Campo Farmacéutico

En el campo farmacéutico, se están explorando derivados de este compuesto para su uso en microscopía confocal e imagenología, lo que ayuda en el diagnóstico médico y la investigación .

Aplicaciones Antibacterianas y Antifúngicas

Las imidazo[1,2-a]piridinas sustituidas poseen un amplio espectro de actividad biológica y pueden utilizarse como agentes antibacterianos y antifúngicos .

Fármacos Antivirales y Antiinflamatorios

Estos derivados también se están estudiando por su potencial como fármacos antivirales y antiinflamatorios, expandiendo su alcance en aplicaciones terapéuticas .

Tratamiento del Cáncer

Varios estudios han propuesto el uso de derivados de imidazo[1,2-a]piridina para el tratamiento del cáncer, destacando su importancia en oncología .

Enfermedades Cardiovasculares

También se está llevando a cabo investigación para evaluar la eficacia de estos compuestos en el tratamiento de enfermedades cardiovasculares, lo que demuestra su versatilidad .

Enfermedades Neurodegenerativas

Por último, hay una investigación en curso sobre su aplicación para tratar enfermedades neurodegenerativas como la enfermedad de Alzheimer, lo que podría conducir a avances en neurología

Mecanismo De Acción

Target of Action

2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple biochemical pathways .

Result of Action

One study has shown that a brominated derivative of 2-methylimidazo[1,2-a]pyridine exhibited antimicrobial properties against staphylococcus aureus .

Propiedades

IUPAC Name |

2-methylimidazo[1,2-a]pyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKYLVGNKWERLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=C(C2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356259 | |

| Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79707-11-2 | |

| Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

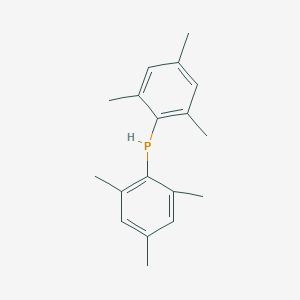

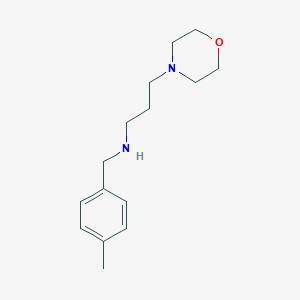

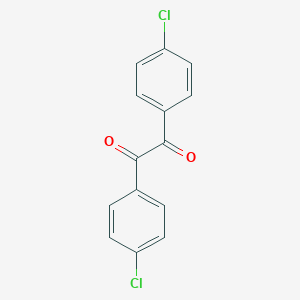

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)